1-(Bromomethyl)-2-oxabicyclo[3.1.1]heptane
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Overview
Description
1-(Bromomethyl)-2-oxabicyclo[311]heptane is a bicyclic compound characterized by a bromomethyl group attached to a 2-oxabicyclo[311]heptane structure
Preparation Methods
The synthesis of 1-(Bromomethyl)-2-oxabicyclo[3.1.1]heptane can be achieved through several routes. One common method involves the bromination of 2-oxabicyclo[3.1.1]heptane using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction typically requires a solvent such as carbon tetrachloride (CCl4) and is carried out at room temperature. Industrial production methods may involve similar bromination processes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Bromomethyl)-2-oxabicyclo[3.1.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of 2-oxabicyclo[3.1.1]heptane derivatives.
Reduction Reactions: The compound can be reduced to form 2-oxabicyclo[3.1.1]heptane by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the bromomethyl group can yield corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.
Common reagents and conditions for these reactions include solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions include various functionalized derivatives of the parent compound.
Scientific Research Applications
1-(Bromomethyl)-2-oxabicyclo[3.1.1]heptane has several applications in scientific research:
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism by which 1-(Bromomethyl)-2-oxabicyclo[3.1.1]heptane exerts its effects involves the formation of reactive intermediates, such as carbenium ions, during chemical reactions . These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and the generation of desired products. The pathways involved in these reactions are influenced by the nature of the reagents and conditions used.
Comparison with Similar Compounds
1-(Bromomethyl)-2-oxabicyclo[3.1.1]heptane can be compared with other similar compounds, such as:
1-Bromobicyclo[3.1.1]heptane: This compound shares a similar bicyclic structure but lacks the oxabicyclo component, leading to different reactivity and applications.
1-Bromotricyclo[4.1.0.02,7]heptane:
The uniqueness of this compound lies in its combination of a bromomethyl group with the 2-oxabicyclo[3.1.1]heptane framework, providing distinct chemical properties and reactivity.
Properties
Molecular Formula |
C7H11BrO |
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Molecular Weight |
191.07 g/mol |
IUPAC Name |
1-(bromomethyl)-2-oxabicyclo[3.1.1]heptane |
InChI |
InChI=1S/C7H11BrO/c8-5-7-3-6(4-7)1-2-9-7/h6H,1-5H2 |
InChI Key |
MYTAHLXKCCRUID-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CC1C2)CBr |
Origin of Product |
United States |
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